N-[4-(aminocarbonyl)phenyl]-1,2,3-trimethyl-1H-indole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(aminocarbonyl)phenyl]-1,2,3-trimethyl-1H-indole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole core, which is a common motif in many biologically active molecules. The presence of carbamoyl and carboxamide groups further enhances its chemical versatility and potential for various reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(aminocarbonyl)phenyl]-1,2,3-trimethyl-1H-indole-5-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide to form an intermediate, which is then further reacted to produce the final compound . The reaction conditions often require specific solvents and catalysts to achieve high yields and purity.
Industrial Production Methods
For industrial production, the synthesis pathway is optimized to ensure safety, cost-effectiveness, and scalability. This often involves the use of less toxic solvents and reagents, as well as the implementation of efficient purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(aminocarbonyl)phenyl]-1,2,3-trimethyl-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule, enabling the synthesis of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a variety of functionalized indole compounds .
Scientific Research Applications
N-[4-(aminocarbonyl)phenyl]-1,2,3-trimethyl-1H-indole-5-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-(aminocarbonyl)phenyl]-1,2,3-trimethyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved often depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
4-amino-N-(4-carbamoylphenyl)benzamide: This compound shares a similar carbamoyl group and is used in the production of pigments.
Para-aminobenzoic acid derivatives: These compounds have similar structural features and are used in various pharmaceutical applications.
Uniqueness
N-[4-(aminocarbonyl)phenyl]-1,2,3-trimethyl-1H-indole-5-carboxamide is unique due to its indole core, which is less common in similar compounds. This structural feature provides distinct chemical properties and potential for diverse applications .
Properties
Molecular Formula |
C19H19N3O2 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-(4-carbamoylphenyl)-1,2,3-trimethylindole-5-carboxamide |
InChI |
InChI=1S/C19H19N3O2/c1-11-12(2)22(3)17-9-6-14(10-16(11)17)19(24)21-15-7-4-13(5-8-15)18(20)23/h4-10H,1-3H3,(H2,20,23)(H,21,24) |
InChI Key |
NALKHGRNCABKCM-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)N)C)C |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)N)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.